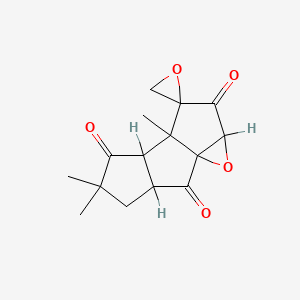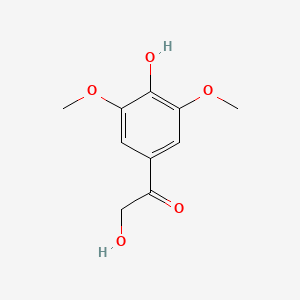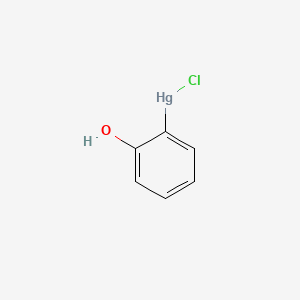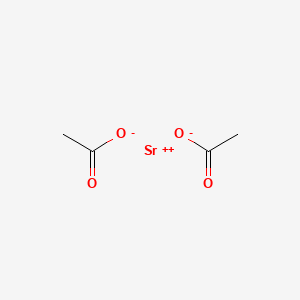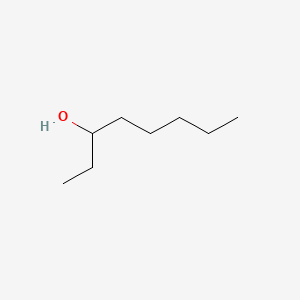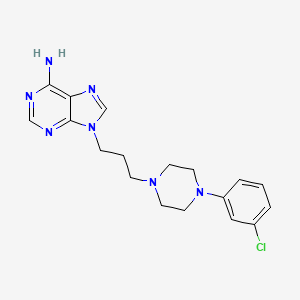
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine
Übersicht
Beschreibung
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine, also known as CPP-AP or 7-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)adenine hydrochloride, is a compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Wissenschaftliche Forschungsanwendungen
Allosteric Enhancers of the A1 Adenosine Receptor : Compounds with structures similar to "7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine" have been synthesized and evaluated for their potential as allosteric enhancers of the A1 adenosine receptor. Studies suggest that the nature of substituents on the phenyl ring linked to the piperazine can significantly influence their allosteric enhancer activity (Romagnoli et al., 2008).
Antitumor Activity Against Breast Cancer Cells : Derivatives of this compound have shown potential anticancer activities. Specifically, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have demonstrated promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Diverse Pharmacological Profiles : The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, which is closely related to the compound , has been reported to exhibit a wide range of pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, and other activities (El-Azzouny et al., 2020).
Potential Treatment for Schizophrenia : A dopamine D(4)-selective antagonist structurally similar to the compound of interest has been investigated as a potential treatment for schizophrenia. The metabolism of this antagonist has been studied in different species, revealing major metabolic pathways (Zhang et al., 2000).
Antiarrhythmic and Antihypertensive Properties : Some derivatives of this compound have displayed antiarrhythmic and antihypertensive properties, indicating their potential use in treating related cardiovascular conditions (Dylag et al., 2004).
Antituberculosis and Anticancer Studies : Compounds with structural similarities have been synthesized and screened for their anticancer and antituberculosis activities. These studies have identified certain derivatives as having significant effects in both areas (Mallikarjuna et al., 2014).
Synthesis of Polyamides Containing Uracil and Adenine : Research has also focused on the synthesis of polyamides containing adenine, which could be relevant to the compound , given its adenine component. These polyamides have been synthesized for potential applications in biomaterials (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
9-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7/c19-14-3-1-4-15(11-14)25-9-7-24(8-10-25)5-2-6-26-13-23-16-17(20)21-12-22-18(16)26/h1,3-4,11-13H,2,5-10H2,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZERQSUKGGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C=NC3=C(N=CN=C32)N)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200528 | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
CAS RN |
52536-31-9 | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



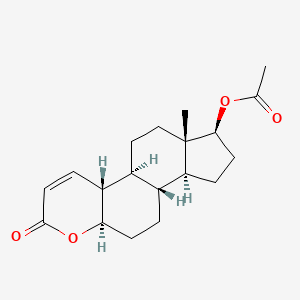
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
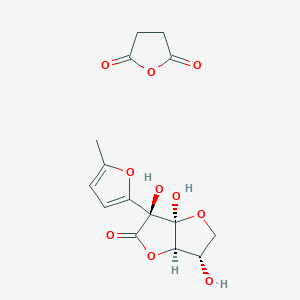
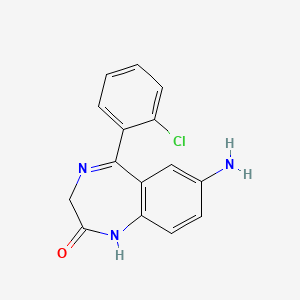
![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
